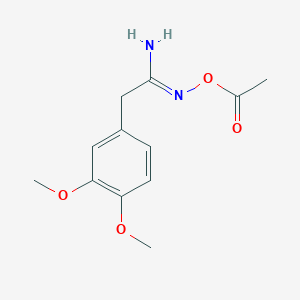![molecular formula C16H18N2O3 B5909285 N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide](/img/structure/B5909285.png)
N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide, also known as BPA-NP, is a synthetic compound that has gained attention in scientific research due to its potential biological and pharmacological properties. BPA-NP belongs to the family of nitrophenyl acrylamides and has a bicyclic ring structure. In
作用機序
The mechanism of action of N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide has been shown to scavenge free radicals, which are known to cause cellular damage.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide has also been shown to reduce oxidative stress in animal models of Parkinson's disease and Alzheimer's disease. Furthermore, N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One advantage of using N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide in lab experiments is its high solubility in water, which makes it easy to administer to cells and animals. Additionally, N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide has been shown to have low toxicity in animal studies. However, one limitation of using N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide in lab experiments is its instability in the presence of light and heat, which can lead to degradation of the compound.
将来の方向性
There are many potential future directions for research involving N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide. One area of research could focus on the development of N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide as a drug delivery system for the treatment of neurological disorders. Another area of research could focus on the use of N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide as a fluorescent probe for imaging biological systems. Additionally, further studies could investigate the potential use of N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide as a therapeutic agent for cancer and inflammatory diseases.
合成法
The synthesis of N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide involves the condensation of 3-nitrobenzaldehyde and bicyclo[2.2.1]hept-2-en-5-one in the presence of acetic acid. The resulting product is then treated with acetyl chloride and ammonia to form N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide. The synthesis method has been optimized to produce high yields of the compound, making it readily available for scientific research.
科学的研究の応用
N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide has been extensively studied for its potential biological and pharmacological properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. Furthermore, N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide has been investigated for its potential use as a fluorescent probe for imaging biological systems.
特性
IUPAC Name |
(E)-N-(2-bicyclo[2.2.1]heptanyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-16(17-15-10-12-4-6-13(15)8-12)7-5-11-2-1-3-14(9-11)18(20)21/h1-3,5,7,9,12-13,15H,4,6,8,10H2,(H,17,19)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTLHHLKABEKQO-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CC1CC2NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-{[1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909212.png)
![2-(4-{[1-(3-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909221.png)
![2-(4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909222.png)

![N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide](/img/structure/B5909232.png)
![2,4-dimethyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5909237.png)
![2-{4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid](/img/structure/B5909243.png)
![2-(4-{[1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909258.png)
![2-(4-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909260.png)
![5-allyl-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5909268.png)
![3-({2-methoxy-4-[2-(2-naphthylsulfonyl)carbonohydrazonoyl]phenoxy}methyl)benzoic acid](/img/structure/B5909276.png)
![N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide](/img/structure/B5909278.png)
